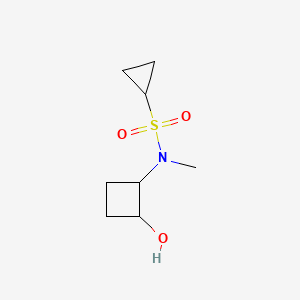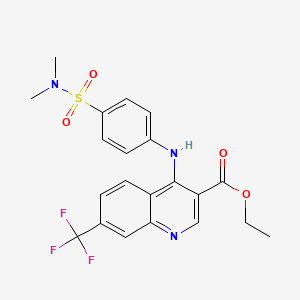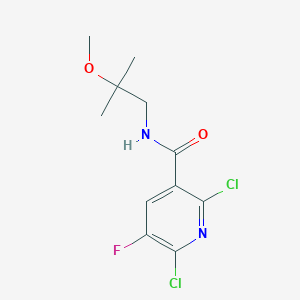
ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Properties
Imidazole derivatives exhibit diverse biological activities, including antimicrobial effects. The compound contains an imidazole ring, which may contribute to its antimicrobial potential. Researchers have synthesized various imidazole-based compounds and evaluated their antibacterial, antifungal, and antiviral activities . Further studies could explore the specific mechanisms by which this compound interacts with microbial targets.
Antitumor Activity
The evaluation of newly synthesized compounds often includes antitumor screenings. Among the derivatives, certain imidazole-containing compounds have shown promising antitumor potency against cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Investigating the molecular pathways affected by this compound could provide insights into its antitumor mechanisms.
Drug Development
Imidazole serves as a crucial synthon in drug development. Commercially available drugs often contain a 1,3-diazole ring (imidazole core). Examples include antihistaminic agents (e.g., clemizole, astemizole), antiulcer drugs (e.g., omeprazole, pantoprazole), and antiprotozoal agents (e.g., metronidazole, ornidazole) . Researchers can explore modifications of this compound to enhance its pharmacological properties.
Synthetic Routes
Various synthetic routes exist for imidazole and its derivatives. Researchers have employed diverse methodologies, including N-heterocyclic carbene (NHC)-catalyzed protocols, to construct imidazole rings . These synthetic approaches enable the preparation of novel compounds with tailored properties.
Mechanism of Action
Target of Action
Imidazole derivatives show a broad range of biological activities and are known to interact with various targets. For instance, they can act as antihistaminic agents, analgesics, antivirals, antiulcer agents, antihelmintics, and more .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives can inhibit certain enzymes, while others might interact with cell receptors .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives used as antihistaminic agents can inhibit the histamine pathway .
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The results of the action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives can have anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
ethyl 2-[2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-10-8-25-15(17-10)18-14(23)11-3-4-12(20-19-11)21-6-5-16-9-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKUAQIGBNLVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)
![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)


![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)
![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)

![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

